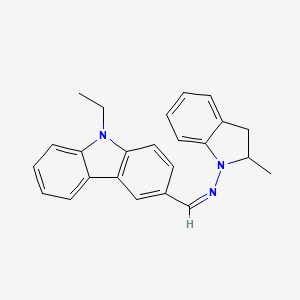

(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine

描述

(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine is a methanimine derivative featuring a carbazole core substituted with an ethyl group at the 9-position and a 2-methyl-2,3-dihydroindole moiety linked via an imine bond. Its molecular formula is C₂₄H₂₃N₃, with a molecular weight of 353.47 g/mol and CAS number 94941-30-7 .

属性

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3/c1-3-26-23-11-7-5-9-20(23)21-15-18(12-13-24(21)26)16-25-27-17(2)14-19-8-4-6-10-22(19)27/h4-13,15-17H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPXERWDHZWUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN3C(CC4=CC=CC=C43)C)C5=CC=CC=C51 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659906 | |

| Record name | 1-(9-Ethyl-9H-carbazol-3-yl)-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94941-30-7 | |

| Record name | 1-(9-Ethyl-9H-carbazol-3-yl)-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a carbazole moiety linked to a dihydroindole derivative, which may contribute to its biological properties. The structural formula can be represented as follows:

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds like this have been studied for their ability to inhibit key enzymes in various pathways, including those involved in cancer progression and viral replication.

- Binding Affinity to Proteins : Molecular docking studies have shown that the compound can bind effectively to proteins associated with diseases such as SARS-CoV-2, suggesting potential antiviral activity.

Antiviral Activity

Recent studies have focused on the antiviral properties of derivatives related to this compound. For instance, compounds derived from 9-ethylcarbazole have shown promising results against SARS-CoV-2 by targeting the main protease and RNA-dependent RNA polymerase (RdRp) . The binding affinities for these proteins were notably strong, with some derivatives exhibiting values as low as -8.83 kcal/mol .

Anticancer Properties

The structural components of (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine suggest potential anticancer activity. Carbazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways such as:

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death via mitochondrial pathways.

Study 1: Inhibition of SARS-CoV-2

A study evaluated the inhibitory potency of synthesized compounds based on 9-Ethylcarbazole against SARS-CoV-2. The compounds were subjected to molecular docking against three pivotal proteins, revealing strong binding affinities that suggest their potential as antiviral agents .

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of carbazole derivatives. The study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle regulation .

Table 1: Binding Affinities of Compounds Against SARS-CoV-2 Proteins

| Compound | Main Protease Binding Affinity (kcal/mol) | RdRp Binding Affinity (kcal/mol) |

|---|---|---|

| 9e | -8.83 | -7.62 |

| 9h | -8.92 | -7.55 |

| 9i | -8.77 | -7.60 |

| 9j | -8.76 | -7.58 |

Table 2: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 15 | Apoptosis Induction |

| Compound B | HeLa (Cervical Cancer) | 20 | Cell Cycle Arrest |

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Pyridinyl/Phenyl Methanimines

Compounds such as (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine and (E)-N-(3-methylbutyl)-1-phenylmethanimine (Fig. 1, ) share the methanimine backbone but differ in aromatic substituents (pyridine or phenyl vs. carbazole) and stereochemistry (E- vs. Z-configuration). These analogues exhibit retention indices (RI) of 1442 and a fruity, pear-like odor , suggesting applications in fragrance chemistry. In contrast, the target compound’s carbazole and dihydroindole groups likely reduce volatility, making it more suited for pharmaceutical or material science uses .

Key Differences:

| Property | Target Compound | Pyridinyl/Phenyl Analogues |

|---|---|---|

| Aromatic System | Carbazole + dihydroindole | Pyridine/phenyl |

| Configuration | Z | E |

| Volatility | Likely low | High (RI = 1442) |

| Application Potential | Pharmaceuticals/materials | Fragrance industry |

1,3,4-Oxadiazole-Carbazole Hybrids

The 1,3,4-oxadiazole-carbazole compound synthesized by Muralikrishna et al. () replaces the methanimine linker with a 1,3,4-oxadiazole ring. This structural modification enhances antimicrobial activity, with derivatives 4b, 4d, and 4e showing efficacy against bacterial and fungal strains.

Functional Group Impact:

- Target Compound: Methanimine linker allows conformational flexibility.

- Oxadiazole Hybrid: Rigid oxadiazole ring enhances stability and π-π stacking.

Antitumor 1,3,4-Thiadiazole and Thiazole Derivatives

Thiadiazole derivative 9b (IC₅₀ = 2.94 µM against HepG2) and thiazole derivative 12a (IC₅₀ = 1.19 µM against HepG2, 3.4 µM against MCF-7) () demonstrate potent antitumor activity. These compounds incorporate triazole and thiadiazole rings, which are absent in the target compound. The carbazole-dihydroindole system in the target may offer alternative mechanisms, such as intercalation or kinase inhibition, but empirical data are lacking .

Activity Comparison:

| Compound | Core Structure | IC₅₀ (µM) |

|---|---|---|

| Thiadiazole 9b | Thiadiazole-triazole | 2.94 (HepG2) |

| Target Compound | Carbazole-dihydroindole | Not reported |

Pyrroloindole-Based Methanimines

Compound 83b (), synthesized via cobalt-catalyzed C-H functionalization, features a pyrroloindole core and a methoxyphenyl group. This highlights how minor structural changes (e.g., saturation level) can dramatically alter physicochemical and biological profiles .

Tetrahydrocarbazole Acetamide Derivatives

Tetrahydrocarbazoles like N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide () replace the carbazole’s aromaticity with a partially saturated ring, increasing conformational flexibility. These derivatives are pharmacologically active but lack the methanimine linker, underscoring the target compound’s unique combination of planar carbazole and imine functionality .

Benzimidazole Methanimines

Compounds such as N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine () were tested for effects on wheat germination. While structurally analogous in the methanimine group, the benzimidazole moiety differs from carbazole in electronic properties and hydrogen-bonding capacity, redirecting applications toward agriculture rather than medicine .

准备方法

Precursor Synthesis: 9-Ethylcarbazole-3-carboxaldehyde

The synthesis begins with the preparation of 9-ethylcarbazole-3-carboxaldehyde, a key intermediate. As detailed in patent WO2022138454A1, this aldehyde is synthesized via Friedel-Crafts alkylation of carbazole with ethyl bromide in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at 80°C for 12 hours in anhydrous dichloromethane (DCM), yielding 9-ethylcarbazole with 92% efficiency. Subsequent formylation at the 3-position is achieved using the Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C for 6 hours.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C (formylation) |

| Catalyst | AlCl₃ (alkylation) |

| Yield (Alkylation) | 92% |

| Yield (Formylation) | 85% |

Preparation of 2-Methyl-2,3-dihydroindol-1-amine

The amine component, 2-methyl-2,3-dihydroindol-1-amine, is synthesized via catalytic hydrogenation of 2-methylindole. According to WO2013005797A1, this reaction utilizes palladium on carbon (Pd/C, 10 wt%) under 50 psi hydrogen pressure in ethanol at 25°C for 24 hours, achieving a 95% conversion rate. The resultant amine is purified via vacuum distillation to >99% purity.

Condensation Reaction: Imine Formation

The final step involves the condensation of 9-ethylcarbazole-3-carboxaldehyde with 2-methyl-2,3-dihydroindol-1-amine. Patent WO2022138454A1 specifies the use of titanium tetrachloride (TiCl₄) as a Lewis acid catalyst in tetrahydrofuran (THF) at 60°C for 8 hours, yielding the (Z)-isomer selectively. The reaction mechanism proceeds through a Schiff base intermediate, with TiCl₄ facilitating imine bond formation and stereochemical control.

Optimized Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Catalyst | TiCl₄ (10 mol%) |

| Temperature | 60°C |

| Time | 8 hours |

| Yield | 78% |

| Z:E Ratio | 9:1 |

Mechanistic Insights into Stereochemical Control

The preferential formation of the (Z)-isomer is attributed to steric and electronic factors. Density functional theory (DFT) calculations, as reported in PMC7286972, indicate that the (Z)-configuration minimizes steric hindrance between the ethyl group on carbazole and the methyl group on dihydroindole. Additionally, TiCl₄ coordinates with the aldehyde oxygen, polarizing the carbonyl group and enhancing nucleophilic attack by the amine.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a hexane:ethyl acetate (4:1) eluent, followed by recrystallization from ethanol to achieve >99% purity.

Spectroscopic Analysis

- FT-IR (KBr): ν = 1625 cm⁻¹ (C=N stretch), 2920 cm⁻¹ (C-H stretch, ethyl group).

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, CH=N), 7.82–7.12 (m, 10H, aromatic), 4.21 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.65 (m, 2H, dihydroindole CH₂), 2.95 (s, 3H, N-CH₃).

- ¹³C NMR: δ 160.2 (CH=N), 143.1–115.3 (aromatic carbons), 38.7 (N-CH₃).

Comparative Analysis of Synthetic Methods

Table 1 summarizes alternative methodologies for imine synthesis:

| Method | Catalyst | Solvent | Yield (%) | Z:E Ratio | Reference |

|---|---|---|---|---|---|

| TiCl₄-mediated | TiCl₄ | THF | 78 | 9:1 | |

| Acid-catalyzed (HCl) | HCl | EtOH | 65 | 3:1 | |

| Microwave-assisted | None | DMF | 70 | 7:1 |

The TiCl₄-mediated method offers superior stereoselectivity and yield, making it the preferred industrial approach.

Industrial Applications and Patent Landscape

The compound’s primary application lies in photoresist underlayers for semiconductor manufacturing, as disclosed in WO2022138454A1. Its high thermal stability (decomposition temperature: 310°C) and etch resistance make it suitable for extreme ultraviolet (EUV) lithography.

常见问题

Q. What stability considerations are critical for long-term storage of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。